N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
Overview
Description
It is a derivative of pteridine and is recognized for its role as an inhibitor of mucosal-associated invariant T (MAIT) cell activation . This compound is a reductive amination product of folic acid, which produces formyl groups that can be acetylated or alkylated to produce stable compounds with different properties .
Preparation Methods
The synthetic routes for 2-Acetamido-6-formylpteridin-4-one involve the reductive amination of folic acid. This reaction produces formyl groups that can be further acetylated or alkylated to yield stable derivatives . The industrial production methods for this compound are not extensively documented, but the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
2-Acetamido-6-formylpteridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-6-formylpteridin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is studied for its role in inhibiting MAIT cell activation, which has implications in immunology and cell biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses.
Industry: It is used in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which 2-Acetamido-6-formylpteridin-4-one exerts its effects involves the inhibition of MAIT cell activation. This is achieved through its interaction with specific molecular targets and pathways involved in immune cell signaling. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate immune responses makes it a valuable tool in immunological research.
Comparison with Similar Compounds
2-Acetamido-6-formylpteridin-4-one can be compared with other pteridine derivatives and folic acid analogs. Similar compounds include:
Folic Acid: The parent compound from which 2-Acetamido-6-formylpteridin-4-one is derived.
Methotrexate: A folic acid analog used as a chemotherapy agent and immune system suppressant.
Properties
IUPAC Name |
N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCPKAHJKOGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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